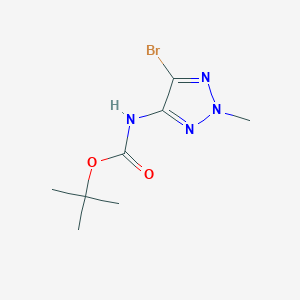
tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate typically involves the following steps:
Formation of the Triazole Ring:
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted triazoles.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)carbamate
- tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-butyl N-(2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness:
- Structural Features: The presence of the triazole ring and the specific positioning of the bromine atom make it unique compared to other carbamates.
- Reactivity: The compound’s reactivity is influenced by the electronic properties of the triazole ring and the bromine atom.
- Applications: Its potential applications in diverse fields such as medicinal chemistry, material science, and agriculture set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H13BrN4O2 |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-2-methyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-6-5(9)11-13(4)12-6/h1-4H3,(H,10,12,14) |
InChI-Schlüssel |
PKNBTDZFDIQMFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN(N=C1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


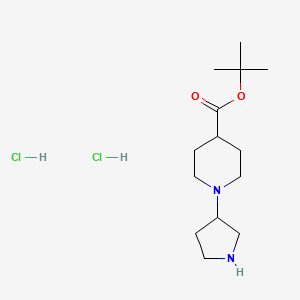
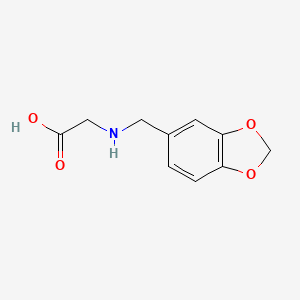
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)

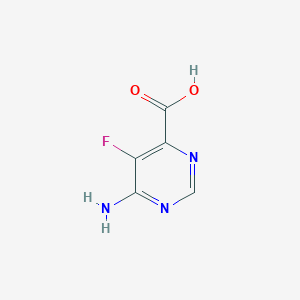
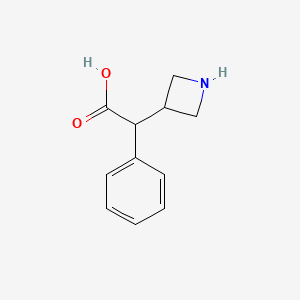
amine hydrochloride](/img/structure/B13512604.png)
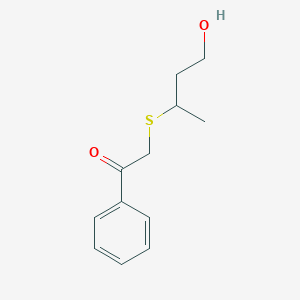

![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)

